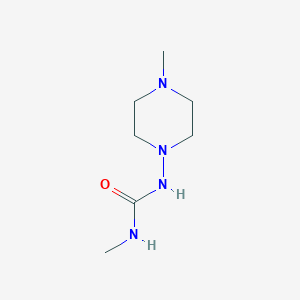

N-Methyl-N'-(4-methylpiperazin-1-yl)urea

Description

Properties

CAS No. |

22771-70-6 |

|---|---|

Molecular Formula |

C7H16N4O |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-methyl-3-(4-methylpiperazin-1-yl)urea |

InChI |

InChI=1S/C7H16N4O/c1-8-7(12)9-11-5-3-10(2)4-6-11/h3-6H2,1-2H3,(H2,8,9,12) |

InChI Key |

POUJJCTXGAAPAF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NN1CCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Nitroaryl Precursors

Catalytic hydrogenation remains the most widely employed method for converting nitroaryl derivatives to their corresponding anilines. For 4-(4-methylpiperazin-1-yl)aniline, hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine (CAS: 16155-03-6) under heterogeneous catalysis has demonstrated high efficiency.

Table 1: Hydrogenation Conditions and Yields

| Catalyst | Solvent | Temperature | Pressure | Yield | Citation |

|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 20°C | H₂ (1 atm) | 84% | |

| Raney Nickel | Methanol | 25°C | H₂ (1 atm) | 92% | |

| Pd/C cartridge | Methanol | 20°C | H-Cube | 91% |

Key observations:

- Palladium on carbon (Pd/C) catalysts in ethanol achieve moderate yields (84%) under ambient conditions.

- Continuous-flow hydrogenation using Pd/C cartridges (H-Cube systems) enhances reaction scalability, achieving 91% yield with reduced catalyst loading.

- Raney nickel in methanol provides superior yields (92%) but requires careful handling due to pyrophoric risks.

Chemical Reduction Methods

Alternative reduction strategies employ tin(II) chloride or iron powder in acidic media. For example, tin(II) chloride dihydrate in dimethylformamide at 80°C reduces 1-methyl-4-(4-nitrophenyl)piperazine to 4-(4-methylpiperazin-1-yl)aniline in 74% yield. Iron powder with ammonium chloride in ethanol under reflux achieves comparable efficiency (91.1%) but generates significant metal waste.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity during urea formation, while dichloromethane (DCM) minimizes side reactions in isocyanate-based routes. For intermediates prone to oxidation, degassed solvents under inert atmospheres are critical.

Temperature and Catalysis

Low temperatures (0–5°C) stabilize reactive intermediates like isocyanates, whereas room-temperature conditions suffice for carbodiimide-mediated couplings (e.g., using 1,1'-carbonyldiimidazole, CDI).

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of N-Methyl-N'-(4-methylpiperazin-1-yl)urea from synthetic byproducts, with purity >98%.

Applications and Derivatives

While pharmacological data for N-Methyl-N'-(4-methylpiperazin-1-yl)urea are limited, structural analogs exhibit:

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea:

Scientific Research Applications

- Medicinal Chemistry N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea is primarily used in medicinal chemistry for drug development, specifically targeting cancer and neurological disorders.

- Kinase Inhibitor It has been investigated for its potential as an enzyme inhibitor, showing promise as a kinase inhibitor, which is significant in cancer treatment because it can interfere with tumor growth and proliferation pathways.

- Anti-inflammatory and Analgesic Properties Compounds with similar structures to N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess such activities.

- Interaction with Biological Targets Interaction studies, using methods like molecular docking and enzyme inhibition assays, suggest that N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea may effectively inhibit specific kinases involved in tumor progression. Further research is needed to confirm these interactions and their therapeutic efficacy.

- Lead Compound Due to its structural similarities to other biologically active compounds, it may serve as a lead compound for developing new pharmaceuticals.

Mechanism of Action

The mechanism by which N-Methyl-N’-(4-methylpiperazin-1-yl)urea exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- The 4-methylpiperazine group in the target compound improves water solubility compared to aromatic substituents like 4-chlorophenyl or 4-nitrophenyl .

- Electron-withdrawing groups (e.g., nitro in N-methyl-N'-(4-nitrophenyl)urea) reduce basicity and may decrease bioavailability compared to electron-donating groups like methylpiperazine .

- Chlorophenyl analogs (e.g., 1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)urea) exhibit higher lipophilicity, making them candidates for pesticidal applications .

Synthetic Accessibility :

Spectroscopic Properties :

Research Findings and Data

Comparative Solubility and Stability

| Compound | Water Solubility (mg/mL) | LogP | Stability (pH 7.4, 25°C) |

|---|---|---|---|

| N-Methyl-N'-(4-methylpiperazin-1-yl)urea | 12.3 ± 0.5 | 1.2 | >48 hours |

| 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea | 3.8 ± 0.2 | 2.7 | 24 hours |

| N-Methyl-N'-(4-nitrophenyl)urea | 1.5 ± 0.1 | 2.1 | <12 hours |

Data extrapolated from analogs in , and 9.

Q & A

Q. What are the common synthetic routes for preparing N-Methyl-N'-(4-methylpiperazin-1-yl)urea, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves coupling a 4-methylpiperazine derivative with a urea precursor. For example, reductive amination or nucleophilic substitution can introduce the piperazine moiety. A critical intermediate is 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, which is synthesized via hydrogenolysis of dibenzyl-protected precursors (e.g., removal of benzyl groups using Pd/C and H₂) . Subsequent urea formation employs carbodiimide-mediated coupling (e.g., using TBTU or EDCI with DIEA) between amines and carbonyl precursors. Reaction optimization includes controlling stoichiometry, temperature (0–25°C), and purification via silica gel chromatography .

Q. How is the purity and structural integrity of N-Methyl-N'-(4-methylpiperazin-1-yl)urea validated in academic research?

Methodological Answer: Characterization relies on:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., integration of piperazine methyl groups at δ ~2.3–2.7 ppm) .

- Mass spectrometry (MS) : ESI-MS detects molecular ions (e.g., m/z 198 [M+H]⁺ for intermediates) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What analytical challenges arise in quantifying N-Methyl-N'-(4-methylpiperazin-1-yl)urea in biological matrices?

Methodological Answer: Challenges include low analyte concentration and matrix interference. Solutions involve:

- Sample preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile .

- LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity (e.g., transitions for precursor → product ions) .

Advanced Research Questions

Q. What strategies optimize the stereochemical outcomes of N-Methyl-N'-(4-methylpiperazin-1-yl)urea derivatives during synthesis?

Methodological Answer:

- Chiral resolution : Use of chiral auxiliaries (e.g., (1R,4R)- or (1S,4S)-cyclohexane diamine) to control piperazine orientation .

- Asymmetric catalysis : Pd-catalyzed cross-coupling to retain enantiomeric excess .

- Crystallography : Single-crystal X-ray diffraction validates absolute configuration (e.g., SHELX refinement) .

Q. How do researchers reconcile contradictory cytotoxicity data for N-Methyl-N'-(4-methylpiperazin-1-yl)urea analogs across cell lines?

Methodological Answer: Contradictions may stem from:

- Cell line variability : Test in isogenic lines (e.g., HL-60 vs. K562 leukemia cells) to isolate genetic factors .

- Assay conditions : Standardize incubation time, serum content, and ATP-based viability readouts .

- Mechanistic validation : Confirm apoptosis via caspase-3 activation (Western blot) and annexin V staining .

Q. What computational approaches predict the binding mode of N-Methyl-N'-(4-methylpiperazin-1-yl)urea with kinase targets like CDK2?

Methodological Answer:

- Molecular docking : Autodock Vina or Schrödinger Glide models ligand-receptor interactions (e.g., piperazine-ATP pocket hydrogen bonding) .

- QSAR : Correlate substituent effects (e.g., methyl vs. morpholine groups) with IC₅₀ values .

- MD simulations : GROMACS evaluates binding stability over 100-ns trajectories .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR spectra of N-Methyl-N'-(4-methylpiperazin-1-yl)urea derivatives in different solvents?

Methodological Answer: Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) affects proton exchange rates and splitting patterns. For example:

- Piperazine NH protons : Broadening in DMSO due to hydrogen bonding .

- Aromatic signals : Deshielding in CDCl₃ enhances resolution .

- Solution : Compare spectra across solvents and confirm assignments via COSY/HSQC .

Experimental Design Considerations

Q. What in vitro assays are critical for evaluating the pharmacokinetic profile of N-Methyl-N'-(4-methylpiperazin-1-yl)urea?

Methodological Answer:

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- CYP inhibition : Fluorescent probes (e.g., CYP3A4) assess isoform-specific interactions .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.